1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea
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Overview
Description
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group, a dimethylamino group, and an ethylphenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea typically involves multiple steps, starting with the preparation of the pyrimidinyl core. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of handling high temperatures and pressures. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dimethylamino group makes it particularly reactive in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea exerts its effects involves its interaction with specific molecular targets. The dimethylamino group may enhance its binding affinity to enzymes or receptors, while the ethylphenyl group could influence its overall pharmacokinetic properties.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in biological processes. The exact pathways would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
4-(Dimethylamino)pyridine (DMAP): A compound with a similar dimethylamino group but a different core structure.
4-(Dimethylamino)benzaldehyde: Another compound with a dimethylamino group, used in different chemical reactions.
Uniqueness: 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides both reactivity and stability, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(4-ethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-4-12-5-7-13(8-6-12)19-16(22)18-11-14-17-10-9-15(20-14)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHDEBDCHAPNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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